Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-
Description
Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]- (CAS: 31185-41-8, NSC 212391) is a sulfonyl fluoride derivative with the molecular formula C₁₅H₁₄FNO₆S (MW: 355.34 g/mol). Its structure features a benzenesulfonyl fluoride core substituted at the para position with a 3-(3-nitrophenoxy)propoxy group. This compound belongs to a class of sulfonyl fluorides, which are widely used in chemical biology for covalent inhibition and fragment-based drug discovery due to their selective reactivity under physiological conditions .
Properties
CAS No. |
31185-41-8 |
|---|---|
Molecular Formula |
C15H14FNO6S |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-[3-(3-nitrophenoxy)propoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FNO6S/c16-24(20,21)15-7-5-13(6-8-15)22-9-2-10-23-14-4-1-3-12(11-14)17(18)19/h1,3-8,11H,2,9-10H2 |
InChI Key |
QJKMPAAVLPTGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzenesulfonyl Fluoride Core
The core compound, benzenesulfonyl fluoride, is typically synthesized via fluorination of benzenesulfonyl chloride:
C₆H₅SO₂Cl + KF → C₆H₅SO₂F + KCl
This reaction is performed in polar aprotic solvents such as acetonitrile, with catalytic amounts of phase transfer catalysts to enhance fluorination efficiency. The process involves:
- Dissolving benzenesulfonyl chloride in acetonitrile,
- Adding potassium fluoride (KF) and a phase transfer catalyst,
- Heating under reflux conditions,
- Purifying the product via distillation or recrystallization.
Synthesis of the 4-Substituted Chain
The 4-position substitution involves attaching the 3-(3-nitrophenoxy)propoxy group to the sulfonyl fluoride. This is achieved through nucleophilic substitution reactions, often via ether formation:
Preparation of the alcohol precursor : 3-(3-nitrophenoxy)propanol is synthesized via nucleophilic aromatic substitution or Williamson ether synthesis, starting from 3-nlorophenol and 3-bromopropanol.
Activation of the alcohol : Conversion to the corresponding mesylate or tosylate enhances reactivity for subsequent substitution.
Coupling to the Sulfonyl Fluoride
The key step involves coupling the activated alcohol to the sulfonyl fluoride:
C₆H₅SO₂F + HO–(CH₂)₃–O–Ph(NO₂) → C₆H₅SO₂–O–(CH₂)₃–O–Ph(NO₂)
This is typically performed using:
Williamson ether synthesis : Reacting the mesylate or tosylate derivative of the alcohol with the sulfonyl fluoride in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Protection strategies : Protecting groups may be employed to prevent side reactions during multi-step synthesis.
Final Functionalization
The final compound is obtained by reacting the intermediate with fluorinating agents, such as Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) , to convert any hydroxyl groups into fluorides, ensuring the compound's stability and activity.
Data Table Summarizing the Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Products include sulfonamide or sulfonate derivatives.
Reduction: Products include 4-(3-(3-aminophenoxy)propoxy)benzene-1-sulfonyl fluoride.
Oxidation: Products include nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-(3-Nitrophenoxy)propoxy)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared with structurally related benzenesulfonyl fluorides (Table 1). Key differences include:
- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound contrasts with methoxy or carbamoyl substituents in analogs (e.g., compounds 15–17 in ), influencing reactivity and stability .
- Chain length and flexibility: The 3-nitrophenoxypropoxy chain provides greater conformational flexibility compared to shorter or rigid substituents (e.g., benzylcarbamoyl in compound 14) .
Table 1: Structural Comparison of Benzenesulfonyl Fluorides
Spectroscopic Properties
- ¹H NMR : The target compound’s aromatic protons near the nitro group are expected to resonate downfield (δ ~8.0–8.5 ppm), similar to compound 14 (δ 8.41 ppm for nitro protons) .
- ¹⁹F NMR : Sulfonyl fluoride groups typically appear at δ -42 to -44 ppm (e.g., compound 15: δ -42.9 ppm) . Substituents like nitro may slightly deshield the fluorine atom.
- HRMS: Analogs such as 2g (C₁₇H₁₄F₃NO₄S) show [M+H]⁺ at m/z 386.0669, while the target compound would exhibit a distinct mass due to its nitro and propoxy groups .
Biological Activity
Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Name : Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-
- Molecular Formula : C₁₅H₁₅FNO₄S
- Molecular Weight : 335.35 g/mol
Benzenesulfonylfluoride derivatives are known to act primarily as inhibitors of serine proteases. The presence of the benzenesulfonyl group allows for irreversible binding to the active site of these enzymes, thereby inhibiting their function. This mechanism is crucial in various biological processes, including inflammation and cancer progression.
Biological Activity Overview
Research has demonstrated that compounds similar to benzenesulfonylfluoride exhibit a range of biological activities:
- Protease Inhibition : This compound acts as a broad-spectrum inhibitor of serine proteases, which are involved in various physiological processes such as digestion and immune response .
- Anti-inflammatory Effects : Studies have indicated that benzenesulfonylfluoride may attenuate airway inflammation in animal models, suggesting its potential use in treating respiratory conditions .
- Neuroprotective Properties : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of benzenesulfonylfluoride against different biological targets:
| Study | Target | Concentration | Effect |
|---|---|---|---|
| Serine Proteases | 10 µM | Inhibition observed | |
| NADPH Oxidase | 5 µM | Significant reduction in activity | |
| Airway Epithelial Cells | 20 µM | Decreased inflammatory markers |
These studies illustrate the compound's ability to modulate enzyme activity and reduce inflammatory responses.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of benzenesulfonylfluoride:
- Airway Inflammation Model : Mice treated with benzenesulfonylfluoride showed a reduction in eosinophil infiltration and cytokine levels compared to controls, indicating anti-inflammatory effects .
- Neuroprotection Model : In models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(3-nitrophenoxy)propoxy]benzenesulfonylfluoride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach for sulfonyl fluorides involves reacting sulfonyl chlorides with potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) to enhance fluoride ion availability. For example, benzenesulfonyl fluoride derivatives are typically prepared by substituting chloride with fluoride under anhydrous conditions (e.g., acetonitrile as solvent) at 0–6°C to minimize hydrolysis .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Optimize stoichiometry (e.g., KF in excess) to drive the reaction to completion. Purification may involve distillation under reduced pressure (e.g., 8 mmHg yields 92.5% pure product) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR : Confirm the presence of the 3-nitrophenoxypropoxy group (aromatic protons at δ 7.5–8.5 ppm) and sulfonyl fluoride moiety (characteristic NMR shift near δ 50–60 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion ([M+H]) for (calculated m/z ≈ 362.04).
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Q. What are the recommended storage conditions to prevent degradation?
- Methodology : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (e.g., argon). Sulfonyl fluorides are hydrolytically sensitive; avoid exposure to humidity or protic solvents. Stability testing via periodic NMR can detect hydrolysis to sulfonic acids .
Advanced Research Questions
Q. How does the electronic nature of the 3-nitrophenoxy group influence the reactivity of the sulfonyl fluoride moiety in click chemistry (e.g., SuFEx reactions)?
- Methodology : Compare reaction kinetics with non-nitrated analogs using stopped-flow spectroscopy or NMR. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl fluoride, accelerating nucleophilic substitution (e.g., with amines or thiols). Control experiments should assess steric effects from the propoxy linker .
- Data Contradictions : Some studies report nitro groups may reduce solubility in aqueous systems, complicating bioorthogonal applications. Address this by co-solvents (e.g., DMSO) or PEGylation .
Q. What strategies mitigate cross-reactivity of this compound with non-target biomolecules in proteomic studies?
- Methodology : Pre-treat protein lysates with broad-spectrum protease inhibitors (e.g., AEBSF) to block endogenous serine proteases. Use competitive blocking agents (e.g., phenylmethylsulfonyl fluoride) to occupy non-specific binding sites. Validate specificity via pull-down assays coupled with LC-MS/MS .
- Challenges : The nitro group may induce redox activity, generating false signals in oxidative stress models. Include ROS scavengers (e.g., ascorbate) in buffers .
Q. How can computational modeling predict the binding affinity of this compound to sulfotransferases or other enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfotransferases (PDB: 3A2R). Focus on the sulfonyl fluoride’s interaction with catalytic lysine or histidine residues. Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (K) .
Experimental Design & Data Analysis
Q. In kinetic studies, how do solvent polarity and temperature affect the hydrolysis rate of the sulfonyl fluoride group?
- Design : Conduct pseudo-first-order hydrolysis experiments in buffers of varying polarity (e.g., water, DMF, THF) at 25–50°C. Monitor hydrolysis via NMR by tracking the disappearance of the –SOF signal (δ ~55 ppm) and emergence of –SOH (δ ~−75 ppm). Calculate rate constants (k) using linear regression of ln([F]/[F]) vs. time .
- Contradictions : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate hydrolysis. Resolve by comparing with Arrhenius plots to decouple solvent and thermal effects .
Q. What analytical approaches resolve conflicting data on the compound’s cytotoxicity in neuronal cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
